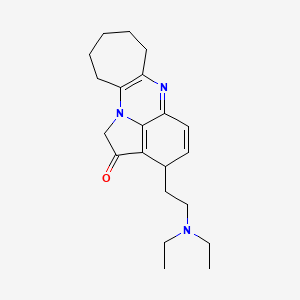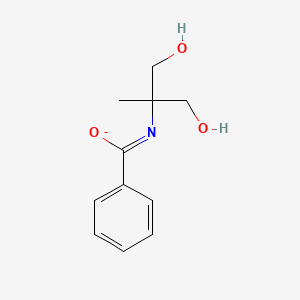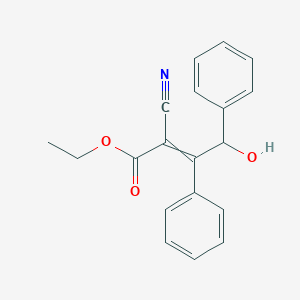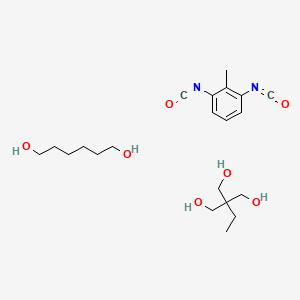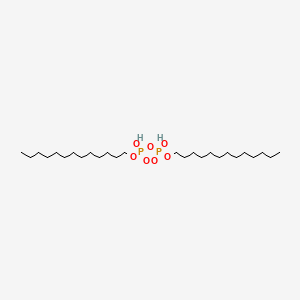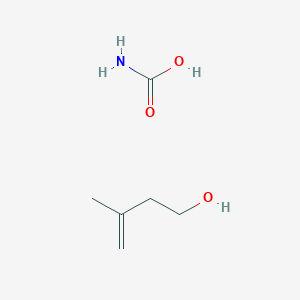
Carbamic acid--3-methylbut-3-en-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbut-3-en-1-ol is typically synthesized through the reaction between isobutene (2-methylpropene) and formaldehyde . The reaction conditions involve the use of a catalyst that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Industrial Production Methods
Industrial production of 3-methylbut-3-en-1-ol involves the same reaction between isobutene and formaldehyde, followed by an isomerization step to produce the thermodynamically preferred prenol with a more substituted double bond . Major producers of this compound include BASF in Germany and Kuraray in Japan .
化学反応の分析
Types of Reactions
3-Methylbut-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include 3-methylbut-2-en-1-ol (prenol) from isomerization, and various oxidized or reduced derivatives depending on the specific reaction conditions .
科学的研究の応用
3-Methylbut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 3-methylbut-3-en-1-ol involves its interaction with various molecular targets and pathways. The alkene group allows it to participate in addition reactions, while the alcohol group can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
類似化合物との比較
Similar Compounds
Prenol (3-methylbut-2-en-1-ol): Similar in structure but with a different position of the double bond.
3-Methyl-3-butenyl acetate: An ester derivative of 3-methylbut-3-en-1-ol.
Uniqueness
3-Methylbut-3-en-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
72501-27-0 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
carbamic acid;3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H10O.CH3NO2/c1-5(2)3-4-6;2-1(3)4/h6H,1,3-4H2,2H3;2H2,(H,3,4) |
InChIキー |
UKDNKEINCGKWAW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCO.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




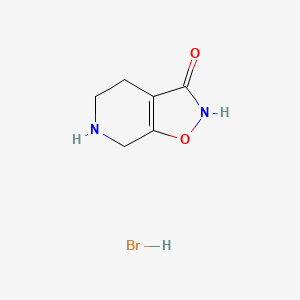
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

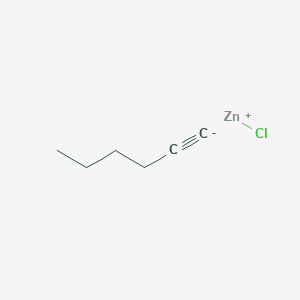
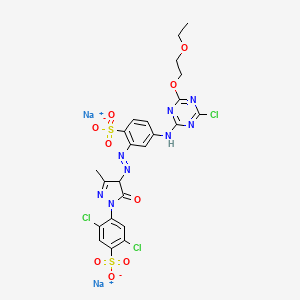
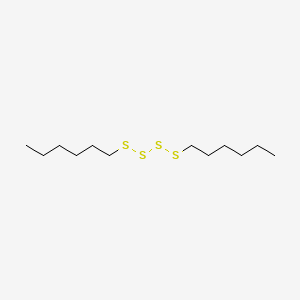
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
